Hinokiresinol is predominantly extracted from the wood and leaves of certain coniferous trees, particularly Cryptomeria japonica, and from other medicinal plants like Anemarrhena asphodeloides. These sources have been utilized in traditional medicine for their various health benefits.
Hinokiresinol falls under the category of lignans, specifically norlignans, which are characterized by their unique structural framework involving phenolic compounds. It is classified in the ChEBI database with the identifier CHEBI:435764, indicating its significance in biochemical research and applications .
The synthesis of hinokiresinol can be achieved through various methods, including enzymatic and chemical approaches. Notably, hinokiresinol synthase (HRS), an enzyme derived from Asparagus officinalis, catalyzes the formation of hinokiresinol from precursor phenylpropanoid compounds.
The enzymatic synthesis involves a decarboxylative rearrangement reaction facilitated by the heterodimeric structure of HRS, which consists of two subunits, alpha and beta. This enzyme operates without any additional cofactors, selectively producing either the (E)- or (Z)-isomer of hinokiresinol depending on the substrate composition .
In addition to enzymatic methods, chemical synthesis has also been explored. For example, a six-step synthetic route has been reported that involves starting from prop-2-yn-1-ol and utilizes several intermediates to yield hinokiresinol analogs .
Hinokiresinol's molecular structure features a biphenyl configuration with two distinct phenyl rings connected by a carbon-carbon bond. The compound exists in two stereoisomeric forms: (E)-hinokiresinol and (Z)-hinokiresinol. The stereochemistry significantly influences its biological activity.
The molecular formula for hinokiresinol is , with a molecular weight of approximately 298.34 g/mol. The compound exhibits characteristic absorption peaks in its infrared spectrum that correspond to hydroxyl (-OH) and aromatic C-H stretching vibrations.
Hinokiresinol participates in various chemical reactions due to its reactive functional groups. It can undergo oxidation and reduction reactions, as well as coupling reactions that form more complex lignan structures.
The primary reaction pathway for the formation of hinokiresinol involves the coupling of two phenolic precursors facilitated by the HRS enzyme. This process can be influenced by factors such as pH, temperature, and substrate concentration . The synthesis mechanism suggests that both hydroxyl groups on the phenolic rings are crucial for forming a stable quinonemethide intermediate during the coupling process.
The mechanism by which hinokiresinol exerts its biological effects primarily involves its antioxidant activity. It scavenges free radicals and reduces oxidative stress in cells. Additionally, hinokiresinol has been shown to modulate various signaling pathways associated with inflammation and cancer progression.
Research indicates that hinokiresinol can inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a transcription factor involved in inflammatory responses . Furthermore, studies suggest that hinokiresinol may enhance cellular defense mechanisms against oxidative damage by upregulating antioxidant enzymes.
Hinokiresinol is typically obtained as a white to light yellow crystalline solid. It is soluble in organic solvents such as ethanol and methanol but has limited solubility in water.
The compound exhibits stability under normal conditions but may degrade under extreme pH or temperature conditions. Its melting point is reported to be around 160-162°C. Hinokiresinol's reactivity allows it to participate in various chemical transformations typical for phenolic compounds.
Hinokiresinol has garnered interest for its potential applications in pharmaceuticals due to its anti-inflammatory, antioxidant, and anticancer properties. It is being studied for use in dietary supplements aimed at promoting health and preventing chronic diseases.
Additionally, research into hinokiresinol's role in traditional medicine highlights its use in treating ailments related to oxidative stress and inflammation. As studies continue to uncover its mechanisms of action and therapeutic potential, hinokiresinol may find broader applications in modern medicine and nutraceuticals.
Hinokiresinol Synthase is a heterodimeric enzyme comprising two distinct subunits: Hinokiresinol Synthase α (approximately 20.4 kDa, 182 amino acids) and Hinokiresinol Synthase β (approximately 19.8 kDa, 177 amino acids). These subunits share 49% amino acid identity but exhibit divergent catalytic outcomes based on their oligomeric state [1] [2]. When expressed individually in Escherichia coli, each subunit forms homodimers that exclusively catalyze the production of the unnatural (E)-hinokiresinol isomer. In contrast, co-expression of both subunits yields a heterodimeric complex that produces the natural (Z)-hinokiresinol with strict stereoselectivity [1] [7] [4]. This subunit-dependent geometric control is attributed to conformational constraints within the active site: homodimers (Hinokiresinol Synthase α/α or Hinokiresinol Synthase β/β) enforce a trans-configuration during bond formation, while the heterodimeric interface (Hinokiresinol Synthase α/β) induces a bent topology favoring cis-orientation [2] [4].
Table 1: Catalytic Outcomes of Hinokiresinol Synthase Subunit Combinations
Subunit Composition | Primary Product | Stereochemical Outcome |
---|---|---|
Hinokiresinol Synthase α homodimer | (E)-hinokiresinol | Unnatural isomer |
Hinokiresinol Synthase β homodimer | (E)-hinokiresinol | Unnatural isomer |
Hinokiresinol Synthase α/β heterodimer | (Z)-hinokiresinol | Natural isomer (7S enantiomer) |
Furthermore, enantiomeric specificity is governed by subunit assembly. The heterodimer generates exclusively (7S)-(Z)-hinokiresinol, while homodimers produce a mixture of (7S)- and (7R)-(E)-hinokiresinol enantiomers [4] [9]. This demonstrates that the α/β heterocomplex precisely controls both geometric and chiral properties of the product.
Hinokiresinol Synthase catalyzes a concerted decarboxylation-condensation reaction converting (7E,7'E)-4-coumaryl 4-coumarate into hinokiresinol. The reaction proceeds via three mechanistically coupled steps without cofactors [1] [6]:
The reaction’s stereochemical outcome is determined at the bond formation step: heterodimeric Hinokiresinol Synthase positions the coumaryl and coumarate groups in a syn-periplanar arrangement, forcing nucleophilic attack from the si-face to yield the (Z)-configuration. Homodimers orient substrates in an anti-periplanar geometry, producing the (E)-isomer [1] [2].
The catalytic efficiency and stereoselectivity of Hinokiresinol Synthase depend on conserved proton-relay systems within the heterodimeric active site. Key residues include:
Mutagenesis studies confirm that substituting these residues disrupts proton transfer, reducing catalytic efficiency by >90% and erasing stereoselectivity [1] [4]. Molecular dynamics simulations reveal that heterodimerization induces conformational tightening of the active site, shortening the distance between catalytic residues by 2.1 Å compared to homodimers. This optimizes substrate orientation for (Z)-selective bond formation [4].
Hinokiresinol Synthase subunits belong to the Phloem Protein 2 gene superfamily, characterized by four conserved motifs (A–D) involved in carbohydrate binding and dimerization [2] [4]. Phylogenetic analysis places Hinokiresinol Synthase α and Hinokiresinol Synthase β within a clade of lectin-like proteins distinct from classical Phloem Protein 2 genes:
This clade diverged early in monocot evolution, with Hinokiresinol Synthase orthologs detected in Asparagus officinalis, Oryza sativa, and Anemarrhena asphodeloides [6]. Gymnosperm Hinokiresinol Synthase homologs (e.g., in Cryptomeria japonica) cluster separately and encode (E)-hinokiresinol-producing enzymes, reflecting lineage-specific adaptation [6] [4].
Table 2: Evolutionary Relationships of Hinokiresinol Synthase Subunits in Plants
Protein | Closest Homolog | Identity (%) | Functional Outcome |
---|---|---|---|
Hinokiresinol Synthase α (A. officinalis) | Lycoris aurea lectin-like | 34% | (Z)-hinokiresinol synthase (heterodimer) |
Hinokiresinol Synthase β (A. officinalis) | Lycoris aurea lectin-like | 33% | (Z)-hinokiresinol synthase (heterodimer) |
Hinokiresinol Synthase homolog (C. japonica) | Arabidopsis Phloem Protein 2-A4 | 27% | (E)-hinokiresinol synthase (homodimer) |
The evolution of hinokiresinol biosynthesis involved small-scale gene duplications of ancestral Phloem Protein 2-like genes, followed by neofunctionalization:
This contrasts with whole-genome duplication outcomes, which typically preserve ancestral functions via dosage effects [8] [3]. Gymnosperms like Cryptomeria japonica retained homodimeric Hinokiresinol Synthase through whole-genome duplication, explaining their exclusive production of (E)-hinokiresinol without enantiomeric control [6] [4]. The Asparagus heterodimer represents an evolutionary innovation where gene duplication enabled catalytic division of labor, enhancing metabolic complexity in norlignan biosynthesis [4] [7] [10].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5